molecular formula C7H13BrO2 B6236251 (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 42890-78-8

(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B6236251
CAS No.: 42890-78-8
M. Wt: 209.08 g/mol
InChI Key: SCINDQADIBQHKD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromoethyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a bromoethylating agent. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a hydroxyethyl or carbonyl derivative.

Scientific Research Applications

(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane depends on its specific application and the target molecule. In general, the bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function or activity. The dioxolane ring may also interact with specific molecular targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethanol: A simpler compound with similar reactivity, used in organic synthesis and as a solvent.

    2-Bromoethylamine: Contains an amino group instead of a dioxolane ring, used in the synthesis of pharmaceuticals and agrochemicals.

    2-Bromoethyl methyl ether: Another related compound with different functional groups, used as an intermediate in organic synthesis.

Uniqueness

(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of both the bromoethyl group and the dioxolane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The stereochemistry of the compound also adds to its uniqueness, as it can influence the compound’s interactions with other molecules and its overall biological activity.

Properties

CAS No.

42890-78-8

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

SCINDQADIBQHKD-LURJTMIESA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CCBr)C

Canonical SMILES

CC1(OCC(O1)CCBr)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.